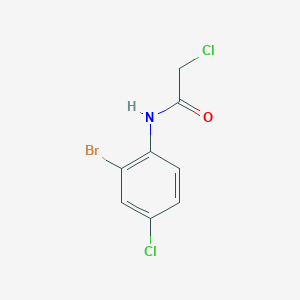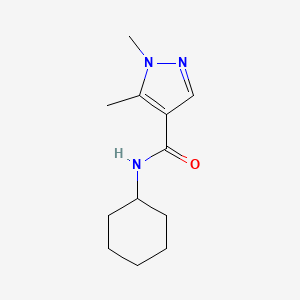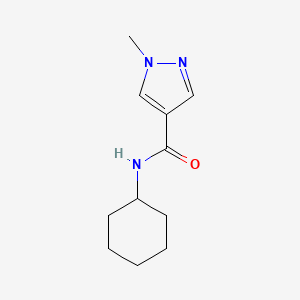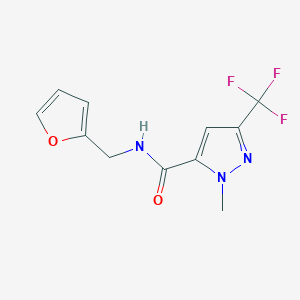
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin K, which is involved in the degradation of bone matrix proteins. BCA has been shown to have potential therapeutic applications in the treatment of bone diseases such as osteoporosis and rheumatoid arthritis.
Applications De Recherche Scientifique
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been extensively used in scientific research as a tool to study the role of cathepsin K in bone metabolism. It has been shown to inhibit the activity of cathepsin K both in vitro and in vivo, leading to a decrease in bone resorption. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been used to investigate the mechanism of action of cathepsin K inhibitors and to identify potential therapeutic targets for the treatment of bone diseases.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide involves the inhibition of cathepsin K, which is a lysosomal cysteine protease that is predominantly expressed in osteoclasts. Cathepsin K plays a crucial role in the degradation of bone matrix proteins, including collagen and elastin. Inhibition of cathepsin K by N-(2-bromo-4-chlorophenyl)-2-chloroacetamide leads to a decrease in bone resorption and an increase in bone density.
Biochemical and Physiological Effects
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been shown to have significant effects on bone metabolism. In animal studies, N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been shown to increase bone density and reduce bone resorption, leading to an improvement in bone strength. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of bone diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cathepsin K, which makes it an ideal tool for studying the role of cathepsin K in bone metabolism. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide is also relatively stable and easy to synthesize, which makes it readily available for use in research. However, N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-chlorophenyl)-2-chloroacetamide. One area of research is the development of more potent and selective cathepsin K inhibitors for the treatment of bone diseases. Another area of research is the investigation of the potential therapeutic applications of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide in other diseases, such as cancer and inflammatory disorders. Additionally, the development of new synthetic methods for N-(2-bromo-4-chlorophenyl)-2-chloroacetamide could lead to improved yields and lower costs, making it more accessible for use in research.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide involves the reaction of 2-bromo-4-chlorophenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which reacts with chloroacetyl chloride to form N-(2-bromo-4-chlorophenyl)-2-chloroacetamide. The yield of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-6-3-5(11)1-2-7(6)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLJOABHIMNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


amine](/img/structure/B7459448.png)


![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)